

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GSK1795091 Treatment

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Compound of Interest

Compound Name: GSK1795091

Cat. No.: B1672362

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Introduction

GSK1795091 is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As a key component of the innate immune system, TLR4 activation by ligands such as lipopolysaccharide (LPS) initiates a signaling cascade that leads to the maturation and activation of antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, and promotes the development of adaptive immune responses, including T helper 1 (Th1) and cytotoxic T-lymphocyte (CTL) responses.[3] These immunological properties position **GSK1795091** as a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy, often in combination with other immunomodulatory agents.[1][4]

Flow cytometry is an essential tool for elucidating the immunological effects of **GSK1795091**. This powerful technique allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on the frequency of various immune cell subsets, their activation status, and functional responses post-treatment. Such detailed analysis is critical for understanding the mechanism of action of **GSK1795091** and for monitoring its pharmacodynamic effects in both preclinical and clinical settings.

Data Presentation

While specific quantitative data from human clinical trials detailing the precise percentage changes in various immune cell subsets following **GSK1795091** treatment are not extensively published in the available literature, preclinical and early-phase clinical studies have consistently reported transient and dose-dependent changes in immune cell counts and cytokine profiles.[2][3][5] The following tables summarize the qualitative and reported quantitative effects of **GSK1795091** on the immune system.

Table 1: Summary of Preclinical In Vivo Effects of **GSK1795091** on Immune Cells

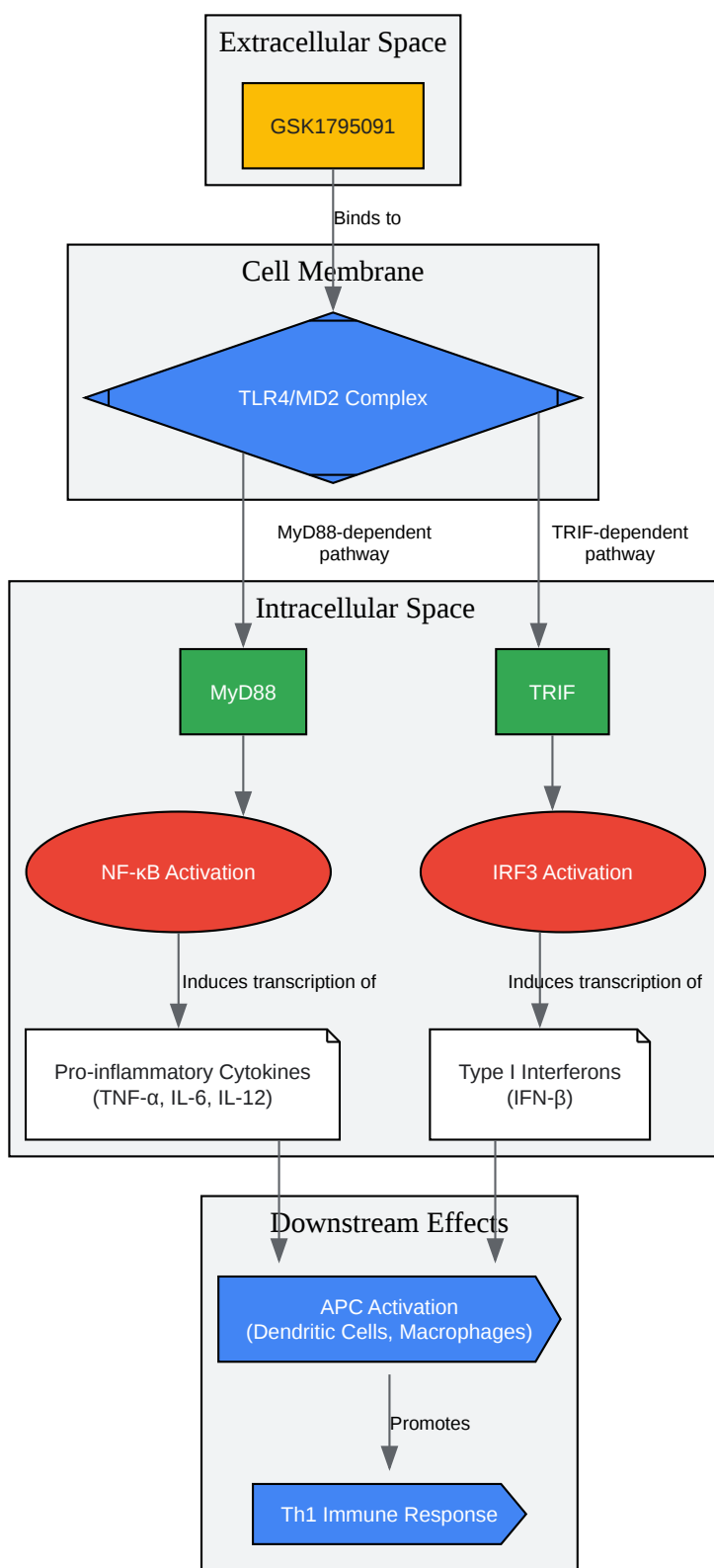
Parameter	Finding	Species/Model	Combination Therapy	Reference
T Cell Activation	Increased T cell activation and proliferation.	Murine syngeneic tumor models	With OX40 agonist	[4]
CD8:Treg Ratio	Significant increase in the CD8 to T regulatory cell ratio in the tumor microenvironment.	Murine syngeneic tumor models	With OX40 agonist	[4]
T Cell Clonality	Induced clonal expansion of T-cells.	Murine syngeneic tumor models	With OX40 agonist	[4]
Tumor Infiltrating Leukocytes	Higher infiltration of leukocytes into the tumor.	Murine syngeneic tumor models	With OX40 agonist	[4]
Antigen Presentation	Enhanced antigen presentation.	Murine models	Monotherapy and combination	[2][4]
Pro-inflammatory Cytokines	Induction of an array of pro-inflammatory cytokines.	Murine models	Monotherapy and combination	[2][4]

Table 2: Summary of Clinical Effects of **GSK1795091** on Immune Parameters in Healthy Volunteers

Parameter	Observation	Dose Relationship	Time Course	Reference
Immune Cell Counts	Transient changes in immune cell counts.	Dose-dependent	Observed 1-4 hours post-administration, returning to baseline within 24 hours.	[2] [3] [5]
Cytokine and Chemokine Concentrations	Transient increases in pro-inflammatory cytokines and chemokines.	Dose-dependent	Observed 1-4 hours post-administration, returning to baseline within 24 hours.	[3] [5]

Signaling Pathway and Experimental Workflow

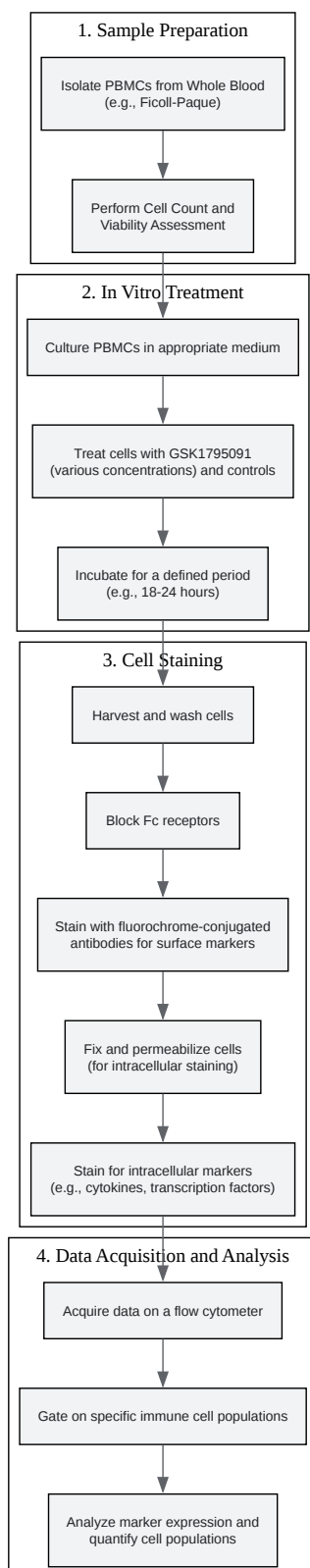
GSK1795091 Signaling Pathway



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Caption: Signaling pathway of **GSK1795091** via TLR4 activation.

Experimental Workflow for Flow Cytometry Analysis



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Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

Materials:

- Whole blood collected in heparin or EDTA tubes
- Phosphate-buffered saline (PBS), pH 7.4
- Ficoll-Paque™ PLUS or other density gradient medium
- 15 mL or 50 mL conical centrifuge tubes
- Sterile transfer pipettes
- Centrifuge

Procedure:

- Dilute the whole blood sample 1:1 with PBS in a conical tube.
- Carefully layer the diluted blood over a volume of Ficoll-Paque™ equal to the original blood volume.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
- After centrifugation, carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs and transfer to a new conical tube.
- Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and repeat the wash step.

- Resuspend the cell pellet in an appropriate buffer (e.g., RPMI 1640 with 10% FBS) for cell counting and subsequent experiments.

Protocol 2: In Vitro Treatment of PBMCs with **GSK1795091**

Materials:

- Isolated PBMCs
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
- **GSK1795091** (reconstituted according to manufacturer's instructions)
- Vehicle control (e.g., DMSO)
- 24-well tissue culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Adjust the concentration of PBMCs to 1×10^6 cells/mL in complete RPMI 1640 medium.
- Plate 1 mL of the cell suspension into each well of a 24-well plate.
- Prepare serial dilutions of **GSK1795091** to achieve the desired final concentrations.
- Add the **GSK1795091** dilutions or vehicle control to the respective wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Multi-color Flow Cytometry Staining for Immune Cell Phenotyping

Materials:

- Treated and control PBMCs

- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Human Fc Block
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56, CD80, CD86, HLA-DR)
- Viability dye (e.g., 7-AAD or a fixable viability dye)
- Fixation/Permeabilization buffer (if performing intracellular staining)
- Fluorochrome-conjugated antibodies for intracellular markers (e.g., IFN- γ , TNF- α , FoxP3)
- 96-well V-bottom plates or FACS tubes
- Centrifuge

Procedure:

- Harvest the cells from the culture plate and transfer to FACS tubes or a 96-well plate.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in 100 μ L of FACS buffer and add Human Fc Block.
- Incubate for 10 minutes at 4°C to block non-specific antibody binding.
- Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200 μ L of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
- (Optional: for intracellular staining) After the final wash, resuspend the cells in 100 μ L of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

- (Optional) Wash the cells with Permeabilization buffer.
- (Optional) Resuspend the fixed and permeabilized cells in 100 μ L of Permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular markers and incubate for 30 minutes at 4°C in the dark.
- (Optional) Wash the cells twice with Permeabilization buffer.
- Resuspend the final cell pellet in 200 μ L of FACS buffer. Add a viability dye if the cells have not been fixed.
- Acquire the samples on a flow cytometer.

Note: The choice of antibodies and fluorochromes should be carefully considered based on the specific immune cell subsets of interest and the configuration of the available flow cytometer. Proper compensation controls are essential for accurate multi-color flow cytometry analysis.

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